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Compound of Interest

5-Fluoro-2-morpholin-4-yl-
Compound Name:
phenylamine

Cat. No.: B3000465

An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-morpholin-4-yl-
phenylamine

Abstract

5-Fluoro-2-morpholin-4-yl-phenylamine is a fluorinated aromatic amine containing a
morpholine substituent, a structural motif of interest in medicinal chemistry. Understanding its
physicochemical properties is paramount for its potential development as a pharmaceutical
intermediate or active pharmaceutical ingredient (API). This guide provides a comprehensive
overview of the key physicochemical characteristics of this compound. Due to the limited
availability of direct experimental data in public literature, this document outlines the
established methodologies for determining these properties, offering a predictive framework
and practical experimental protocols for researchers.

Introduction and Molecular Structure

5-Fluoro-2-morpholin-4-yl-phenylamine belongs to a class of compounds that are of
significant interest in drug discovery. The presence of a fluorine atom can modulate metabolic
stability, binding affinity, and lipophilicity, while the morpholine group often enhances aqueous
solubility and provides a handle for further chemical modification. The phenylamine core is a
common scaffold in many biologically active molecules.

Molecular Structure:
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Chemical Name: 5-Fluoro-2-(morpholin-4-yl)aniline

CAS Number: 1175797-88-2[1]

Molecular Formula: C10H13FN20[2]

Molecular Weight: 196.22 g/mol [2][3]

A closely related isomer, 3-Fluoro-4-morpholin-4-yl-phenylamine (CAS 93246-53-8), is
sometimes referenced and serves as a useful comparative compound for predicting properties.

[4115]

Synthetic Considerations

The synthesis of substituted phenylamines like 5-Fluoro-2-morpholin-4-yl-phenylamine
typically involves multi-step sequences. A common approach is the nucleophilic aromatic
substitution of a di-halogenated benzene derivative, followed by the reduction of a nitro group

to an amine.

A generalized synthetic pathway is illustrated below:

Reactants
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Caption: Generalized synthetic route for 5-Fluoro-2-morpholin-4-yl-phenylamine.

Physicochemical Properties: A Predictive and
Experimental Overview

The following sections detail key physicochemical properties and the standard methodologies
for their determination. Where experimental data is not available for the title compound,
predicted values based on its structure and data from similar compounds are discussed.

Physical State and Appearance

Based on related compounds such as 3-Fluoro-4-morpholin-4-yl-phenylamine, which is
described as an off-white to brown solid, it is anticipated that 5-Fluoro-2-morpholin-4-yl-
phenylamine is also a solid at room temperature.[4]

Melting Point

The melting point is a critical indicator of purity and lattice energy. For the related isomer, 3-
Fluoro-4-morpholin-4-yl-phenylamine, a melting point of 121-123°C has been reported.[4][5] It
is plausible that 5-Fluoro-2-morpholin-4-yl-phenylamine exhibits a similar melting range.

Experimental Protocol for Melting Point Determination:

Apparatus: Digital melting point apparatus (e.g., Stuart SMP30, Mettler Toledo MP70).

o Sample Preparation: A small amount of the dry, crystalline compound is packed into a
capillary tube to a depth of 2-3 mm.

o Measurement: The capillary tube is placed in the heating block of the apparatus. A rapid
heating ramp (10-20°C/min) is used to approximate the melting point, followed by a slower
ramp (1-2°C/min) for a precise determination.

e Reporting: The melting range is recorded from the temperature at which the first drop of
liquid appears to the temperature at which the entire sample is liquid.

Solubility
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Solubility in aqueous and organic solvents is a crucial parameter for drug formulation and
biological testing. The morpholine moiety is expected to confer some aqueous solubility, while
the fluorinated phenyl ring contributes to its solubility in organic solvents.

Predicted Solubility:
» Water: Slightly soluble. Phenylamine itself has limited water solubility.[6]

» Organic Solvents: Expected to be soluble in solvents like methanol, chloroform, and DMSO,
which is common for similar aromatic amines.[4][5]

Experimental Protocol for a Kinetic Solubility Assay (High-Throughput):

e Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g.,
10 mM).

o Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microplate,
creating a serial dilution.

o Aqueous Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline,
pH 7.4) to each well.

 Incubation and Measurement: The plate is shaken for a set period (e.g., 2 hours) at a
controlled temperature. The turbidity of each well is then measured using a nephelometer or
a plate reader capable of detecting light scattering.

o Data Analysis: The concentration at which precipitation is first observed is determined as the
kinetic solubility.

Lipophilicity (LogP) and Distribution Coefficient (LogD)

LogP (the partition coefficient between octanol and water) and LogD (the distribution coefficient
at a specific pH) are critical for predicting a drug's absorption, distribution, metabolism, and
excretion (ADME) properties.

e Predicted LogP: Computational models can provide an estimate. For a similar compound, 5-
Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, a LogP of 1.638 is reported.[7]
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Experimental Protocol for LogD Determination (Shake-Flask Method):

e Preparation: A known concentration of the compound is prepared in a biphasic system of n-
octanol and an aqueous buffer (e.g., pH 7.4).

o Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound
between the two phases and then centrifuged to ensure complete phase separation.

e Quantification: The concentration of the compound in both the aqueous and octanol phases
is determined using a suitable analytical method, typically HPLC-UV.

e Calculation: LogD is calculated using the formula: LogD = logio([Compound]o.tanol /
[Compound]a(pueous).

Acidity/Basicity (pKa)

The pKa value(s) determine the ionization state of a molecule at a given pH, which influences
its solubility, permeability, and receptor binding. The primary amine group on the phenyl ring is
basic.

o Predicted pKa: For the isomeric 3-Fluoro-4-morpholin-4-yl-phenylamine, a pKa of 6.53 + 0.40
is predicted for the anilinic nitrogen.[4][5] The electron-withdrawing effect of the fluorine atom
and the delocalization of the nitrogen lone pair into the benzene ring reduce the basicity
compared to simple primary amines.[6]

Experimental Protocol for pKa Determination (Potentiometric Titration):

o Sample Preparation: A solution of the compound is prepared in a suitable solvent, often a
mixture of water and an organic co-solvent (e.g., methanol) to ensure solubility.

« Titration: The solution is titrated with a standardized acid (e.g., HCI) while the pH is
continuously monitored with a calibrated pH electrode.

o Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined

from the inflection point of the curve.

Analytical Characterization
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A comprehensive characterization is necessary to confirm the identity and purity of 5-Fluoro-2-
morpholin-4-yl-phenylamine.
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Caption: A typical workflow for the analytical characterization of a small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the molecular structure.
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e 1H NMR: Would show characteristic signals for the aromatic protons, the protons of the
morpholine ring, and the amine protons. The coupling patterns of the aromatic protons would
be indicative of the substitution pattern.

e 13C NMR: Would provide the number of unique carbon environments.

e 19F NMR: Would show a singlet for the single fluorine atom, with its chemical shift providing
information about its electronic environment.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through
fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental
composition.[8]

o Expected Exact Mass: 196.1012 Da[3]

o Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a compound. A reversed-phase
column (e.g., C18) with a mobile phase of acetonitrile and water (often with a modifier like
formic acid or TFA) would be a typical starting point. Purity is assessed by integrating the area
of the peak corresponding to the compound relative to the total peak area at a specific UV
wavelength.

Summary of Physicochemical Properties

The table below summarizes the known and predicted physicochemical properties of 5-Fluoro-
2-morpholin-4-yl-phenylamine.
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Property Value/Predicted Value Source/Methodology
Molecular Formula C10H13FN20 -

Molecular Weight 196.22 g/mol [2][3]

CAS Number 1175797-88-2 [1]

Physical State

Solid (Predicted)

Analogy to similar

compounds[4]
Melting Point ~121-123 °C (Predicted) Based on isomer data[4][5]
Slightly soluble in water;
Solubility Soluble in MeOH, CHCIs [4][5][6]
(Predicted)
pKa ~6.5 (Predicted, for anilinic N) Based on isomer data[4][5]
_ Based on similar compound
LogP ~1.6 (Predicted)
data[7]
Conclusion

While direct experimental data for 5-Fluoro-2-morpholin-4-yl-phenylamine is not extensively

published, a robust physicochemical profile can be predicted based on its structural

components and data from closely related analogues. This guide provides the necessary

theoretical background and detailed experimental protocols for researchers to fully characterize

this compound. Such characterization is an indispensable step in evaluating its potential in a

drug development pipeline, as these fundamental properties govern its behavior from the

laboratory bench to potential clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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